molecular formula C7H3BrF3I B1280890 1-Bromo-4-iodo-2-(trifluoromethyl)benzene CAS No. 364-11-4

1-Bromo-4-iodo-2-(trifluoromethyl)benzene

Cat. No. B1280890
CAS RN: 364-11-4
M. Wt: 350.9 g/mol
InChI Key: FTWFSTRWRXORSH-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-2-(trifluoromethyl)benzene, also known as BITF, is a fluorinated aromatic compound with a wide range of uses in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a starting material for the preparation of other compounds. BITF is of particular interest due to its unique molecular structure and its ability to react with a variety of other compounds.

Scientific Research Applications

Organic Synthesis

“1-Bromo-4-iodo-2-(trifluoromethyl)benzene” is often used in organic synthesis. For instance, it can be employed as a substrate with an electron-deficient aromatic ring during the Mizoroki-Heck reaction with acrylic acid, to afford 4-trifluoromethylcinnamic acid .

Study of Catalytic Activity

This compound has been used to study the catalytic activity of palladacycle using the Suzuki-Miyaura reaction . The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds.

Thermodynamic Studies

“1-Bromo-4-iodo-2-(trifluoromethyl)benzene” has been used in thermodynamic studies. For example, it was used in a study to determine the low-temperature heat capacities and derived thermodynamic functions of para-substituted halogen benzenes .

Synthesis of Derivatives

This compound can be used as a starting material for the synthesis of various derivatives. For example, it can be used to synthesize “1-Bromo-4-(trifluoromethoxy)benzene”, “1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene”, and “1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene” among others .

properties

IUPAC Name

1-bromo-4-iodo-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3I/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWFSTRWRXORSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479681
Record name 1-Bromo-4-iodo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-iodo-2-(trifluoromethyl)benzene

CAS RN

364-11-4
Record name 1-Bromo-4-iodo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-iodobenzotrifluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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